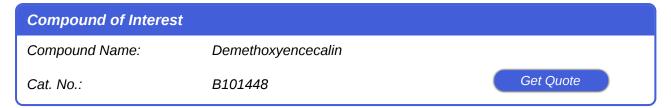


Application Notes and Protocols for Preclinical Formulation of Demethoxyencecalin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of **Demethoxyencecalin** for preclinical research, addressing its physicochemical properties, solubility, and stability. The information is intended to guide researchers in preparing suitable formulations for in vivo and in vitro studies.

Physicochemical Properties of Demethoxyencecalin

Demethoxyencecalin is a chromene derivative with a molecular formula of C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol [1]. Its structure, characterized by a benzopyran ring, makes it a subject of interest for various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, similar to other chromene derivatives[2][3].



Property	Value	Reference
Molecular Formula	C13H14O2	[1]
Molecular Weight	202.25 g/mol	[1]
Appearance	Crystalline solid	[4]
Solubility in Water	60.26 mg/L (estimated at 25°C)	[1]
Solubility in Organic Solvents	Soluble in ethanol and methanol.	[4]
Solubility in DMSO	~100 mg/mL	[5]

Formulation Strategies for Preclinical Studies

Due to its low aqueous solubility, appropriate formulation strategies are crucial for achieving desired exposure in preclinical models. The following are recommended approaches for formulating **Demethoxyencecalin**.

Solubilization using Co-solvents

A common and effective method for formulating poorly water-soluble compounds like **Demethoxyencecalin** for in vivo studies involves the use of a co-solvent system. A tested formulation has been shown to achieve a concentration of at least 2.5 mg/mL[5].

Component	Percentage	Purpose
Dimethyl Sulfoxide (DMSO)	10%	Primary solvent
Polyethylene Glycol 300 (PEG300)	40%	Co-solvent, viscosity enhancer
Tween-80	5%	Surfactant, improves wetting and dispersion
Saline (0.9% NaCl)	45%	Vehicle, ensures isotonicity



Experimental Protocol: Preparation of a 2.5 mg/mL Demethoxyencecalin Formulation

Materials:

- Demethoxyencecalin powder
- Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene Glycol 300 (PEG300), sterile
- Tween-80, sterile
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes
- Vortex mixer

Procedure:

- Prepare a Stock Solution in DMSO: Weigh the required amount of **Demethoxyencecalin** and dissolve it in DMSO to prepare a clear stock solution. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of **Demethoxyencecalin** in 1 mL of DMSO.
- Sequential Addition of Excipients: In a sterile tube, add the required volume of the Demethoxyencecalin stock solution.
- Add PEG300 to the tube and vortex thoroughly until the solution is homogeneous.
- Add Tween-80 to the mixture and vortex again to ensure complete mixing.
- Finally, add the saline to the mixture in a stepwise manner while vortexing to avoid precipitation.
- Visually inspect the final formulation for clarity and any signs of precipitation.



Note: It is recommended to prepare this formulation fresh before each use to ensure stability[5].

Stability Considerations

The stability of **Demethoxyencecalin**, particularly in formulation, is a critical aspect of preclinical development. While specific stability data for **Demethoxyencecalin** is not extensively available, general guidelines for chromene derivatives suggest potential sensitivity to light and heat[4].

Protocol: Preliminary Stability Assessment of Demethoxyencecalin Formulation

Objective: To assess the short-term stability of the prepared **Demethoxyencecalin** formulation under different storage conditions.

Materials:

- Prepared **Demethoxyencecalin** formulation (e.g., 2.5 mg/mL in co-solvent vehicle)
- HPLC system with a suitable column (e.g., C18)
- Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C)
- Light-protective containers (e.g., amber vials)

Procedure:

- Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the formulation by HPLC to determine the initial concentration and purity of **Demethoxyencecalin**. This will serve as the baseline.
- Sample Storage: Aliquot the remaining formulation into separate, appropriately labeled vials. Store the vials under the following conditions:
 - Refrigerated (2-8°C)
 - Room temperature (20-25°C)



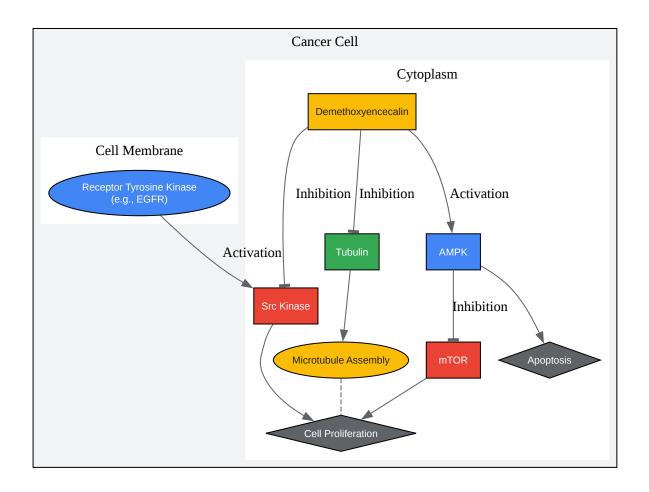
- Room temperature, protected from light (wrapped in foil or in an amber vial)
- Time-Point Analysis: At specified time points (e.g., 4, 8, 24, and 48 hours), retrieve one vial from each storage condition.
- Visual Inspection: Before analysis, visually inspect the sample for any signs of precipitation or color change.
- HPLC Analysis: Analyze each sample by HPLC to determine the concentration and purity of Demethoxyencecalin.
- Data Analysis: Compare the results from each time point and storage condition to the initial (T=0) data. Calculate the percentage of degradation. A formulation is generally considered stable if the degradation is less than 5-10%.

Potential Signaling Pathways

The precise signaling pathways modulated by **Demethoxyencecalin** are not yet fully elucidated. However, based on the activities of related chromene derivatives and other "demethoxy" compounds, several potential pathways can be hypothesized. Chromene derivatives have been reported to inhibit Src kinases and tubulin polymerization[6]. Additionally, demethoxycurcumin, a related compound, has been shown to activate the AMPK signaling pathway[7].

Hypothetical Signaling Pathway for Demethoxyencecalin's Anti-Cancer Activity



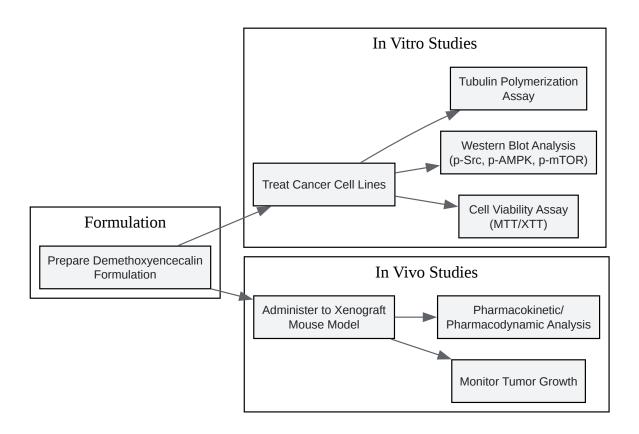


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Caption: Hypothetical signaling pathways of **Demethoxyencecalin** in a cancer cell.

Experimental Workflow: Investigating Demethoxyencecalin's Mechanism of Action





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Caption: Workflow for preclinical evaluation of **Demethoxyencecalin**.

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